S-Nitrosocaptopril

Overview

Description

S-Nitrosocaptopril is a derivative of captopril, a well-known angiotensin-converting enzyme inhibitor. This compound is formed by the nitrosylation of captopril, resulting in a molecule that not only retains the properties of captopril but also acts as a nitric oxide donor . This dual functionality makes this compound a promising candidate for various therapeutic applications, particularly in cardiovascular diseases.

Mechanism of Action

Mode of Action

S-CapSNO is formed by nitrosylation of captopril . It inhibits the activity of ACE, causing vasodilation . This dual action of being a nitric oxide (NO) donor and an ACE inhibitor makes S-CapSNO unique .

Biochemical Pathways

The inhibition of ACE by S-CapSNO leads to a decrease in the concentration of angiotensin II . This results in vasodilation and a reduction in blood pressure . Additionally, S-CapSNO, as a NO donor, can interfere with the hetero-adhesion of circulating tumor cells (CTCs) to vascular endothelium by down-regulating the expression of cell adhesion molecules (CAMs) .

Pharmacokinetics

It is usually prescribed to patients who require long-term use for its therapeutic benefits . More research is needed to fully understand the ADME properties of S-CapSNO.

Result of Action

The primary result of S-CapSNO’s action is vasodilation due to its ACE inhibitory activity and its role as a NO donor . This leads to a reduction in blood pressure . Additionally, S-CapSNO can inhibit the hetero-adhesion of CTCs to vascular endothelium, which could potentially prevent the initiation of the metastatic cascade .

Action Environment

The action of S-CapSNO can be influenced by various environmental factors. For instance, its stability can be affected by storage conditions . Under these conditions, S-CapSNO monohydrate was found to be stable for at least 6 months .

Biochemical Analysis

Biochemical Properties

S-Nitrosocaptopril interacts with various biomolecules, primarily enzymes such as ACE . The compound inhibits ACE activity, leading to vasodilation . This interaction is crucial in the regulation of hypertension .

Cellular Effects

This compound has a direct vasodilatory effect, reflecting the effects of the thionitrite bond . This compound also inhibits platelet aggregation . These cellular effects are accompanied by increases in intracellular cyclic GMP, leading to vasodilation and platelet inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves both the release of nitric oxide (NO) and the inhibition of ACE . The NO donor property of this compound contributes to its vasodilatory effects, while its ACE inhibitory property reduces blood pressure .

Temporal Effects in Laboratory Settings

This compound monohydrate, a novel crystal form of this compound, has been found to be stable for at least six months in individual PE package under specific storage conditions . This stability is crucial for its long-term therapeutic benefits .

Dosage Effects in Animal Models

In animal models, this compound has shown a dose-dependent effect on blood pressure . At a dosage of 12.5 mg/kg body weight, this compound significantly decreased systolic blood pressure .

Metabolic Pathways

This compound is involved in the renin-angiotensin system, a key metabolic pathway in blood pressure regulation . It inhibits ACE, which catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II .

Transport and Distribution

It is known that this compound is predominantly excreted via urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Nitrosocaptopril is synthesized through the reaction of captopril with nitrous acid in an acidic medium . The reaction is typically carried out at low temperatures to ensure the stability of the nitrosylated product. The process involves the following steps:

- Dissolution of captopril in an aqueous solution.

- Addition of sodium nitrite to the solution.

- Acidification of the mixture with hydrochloric acid.

- Isolation and purification of the resulting this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are still under development. The primary challenge lies in scaling up the reaction while maintaining the stability and purity of the product .

Chemical Reactions Analysis

Types of Reactions: S-Nitrosocaptopril undergoes various chemical reactions, including:

Oxidation: The nitrosyl group can be oxidized to form disulfide compounds.

Reduction: The nitrosyl group can be reduced back to the thiol form of captopril.

Substitution: The nitrosyl group can be substituted by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can react with the nitrosyl group.

Major Products Formed:

Oxidation: Disulfide compounds.

Reduction: Captopril.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a model compound to study nitrosylation reactions and their effects on molecular stability.

Biology: Investigated for its role in modulating biological processes through nitric oxide donation.

Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

S-Nitrosocaptopril is unique due to its dual functionality. Similar compounds include:

S-Nitroso-N-acetyl-D,L-penicillamine (SNAP): Another nitric oxide donor but with a different structure and stability profile.

Enalapril and Lisinopril: Other angiotensin-converting enzyme inhibitors that do not donate nitric oxide.

Biological Activity

S-Nitrosocaptopril (SNO-CAP) is a novel compound derived from the angiotensin-converting enzyme (ACE) inhibitor captopril, featuring a nitrosyl group that imparts unique biological activities. This article explores its molecular characterization, pharmacological effects, and potential therapeutic applications, particularly in cardiovascular and cancer-related conditions.

Molecular Characterization

This compound is synthesized through the reaction of captopril with nitrous acid, resulting in a compound that retains the ACE inhibitory properties of captopril while also exhibiting nitric oxide (NO) donor characteristics. The thionitrite bond present in SNO-CAP is crucial for its vasodilatory effects, allowing it to stimulate soluble guanylate cyclase (sGC) and increase intracellular cyclic GMP levels, which are pivotal for vascular relaxation and inhibition of platelet aggregation .

Vasodilatory Activity

SNO-CAP demonstrates significant vasodilatory activity by releasing NO, which causes relaxation of vascular smooth muscle. Studies indicate that SNO-CAP can induce vasorelaxation in various vascular tissues, including rabbit aortic rings and pulmonary arteries. The potency of SNO-CAP as a vasorelaxant is comparable to other established NO donors, with pIC50 values ranging from 4.85 to 5.00 .

Inhibition of Platelet Aggregation

The compound also inhibits platelet aggregation through NO-mediated pathways. This effect is particularly beneficial in preventing thrombus formation in conditions predisposed to cardiovascular complications. The mechanism involves the elevation of cyclic GMP levels within platelets, leading to decreased aggregation responses .

Anticancer Properties

Recent studies have highlighted the potential of SNO-CAP in cancer therapy . It has been shown to inhibit the adhesion of circulating tumor cells (CTCs) to endothelial cells by downregulating cell adhesion molecules (CAMs) such as VCAM-1. This action may impede metastasis by preventing tumor cells from anchoring to the vascular endothelium . Additionally, SNO-CAP does not exhibit significant cytotoxic effects on cancer cells at therapeutic concentrations, suggesting a favorable safety profile for its use in cancer treatment .

Case Studies and Research Findings

-

Vasorelaxation Studies :

- Research demonstrated that SNO-CAP induced vasorelaxation that could be antagonized by hemoglobin (a typical NO scavenger), confirming its mechanism as an NO donor .

- In vitro studies on human umbilical vein endothelial cells (HUVECs) showed that SNO-CAP effectively inhibited the expression of CAMs stimulated by cytokines, thus reducing hetero-adhesion of colorectal cancer cells to endothelial cells .

- Platelet Function :

- Therapeutic Implications :

Summary Table of Biological Activities

Properties

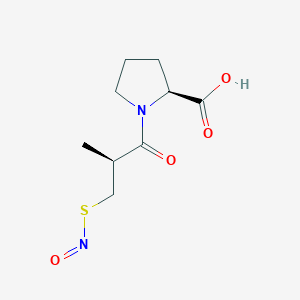

IUPAC Name |

(2S)-1-[(2S)-2-methyl-3-nitrososulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4S/c1-6(5-16-10-15)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIULCDUASSKOM-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSN=O)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSN=O)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153527 | |

| Record name | S-Nitrosocaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122130-63-6 | |

| Record name | S-Nitrosocaptopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122130-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitrosocaptopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122130636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Nitrosocaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.